
(R)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound is characterized by its unique structural features, including a carboxylate ester group and a ketone functionality. The compound’s chirality and functional groups make it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-keto ester with an amine, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base and a suitable solvent, such as tetrahydrofuran or dichloromethane, at low temperatures to ensure the formation of the desired chiral product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The ketone group in ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme interactions and the mechanisms of enzyme-catalyzed reactions involving azetidine derivatives.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.
Industry: In the chemical industry, ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate can be used in the synthesis of fine chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its molecular targets.
Vergleich Mit ähnlichen Verbindungen
(S)-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate: The enantiomer of the compound, differing in its chiral configuration.
3,3-Dimethyl-4-oxoazetidine-2-carboxylic acid: Lacks the ester group, making it less lipophilic.
Methyl 4-oxoazetidine-2-carboxylate: Lacks the dimethyl substitution, affecting its steric and electronic properties.
Uniqueness: ®-Methyl 3,3-dimethyl-4-oxoazetidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both a ketone and an ester group
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl (2R)-3,3-dimethyl-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-7(2)4(5(9)11-3)8-6(7)10/h4H,1-3H3,(H,8,10)/t4-/m0/s1 |
InChI-Schlüssel |
WOKFJJXVSSVWAS-BYPYZUCNSA-N |
Isomerische SMILES |
CC1([C@@H](NC1=O)C(=O)OC)C |
Kanonische SMILES |
CC1(C(NC1=O)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


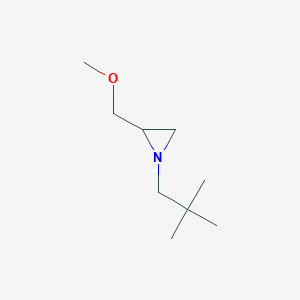


![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
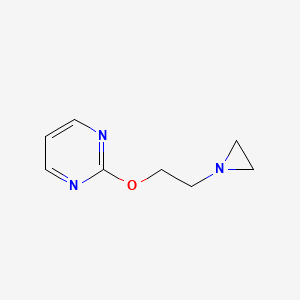

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)



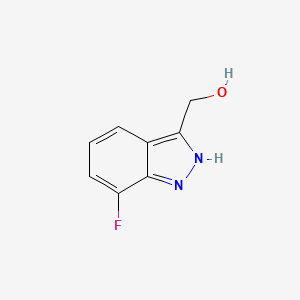
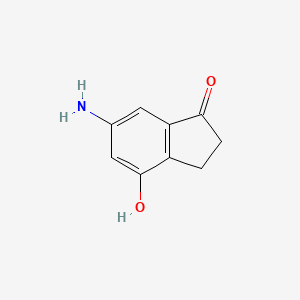
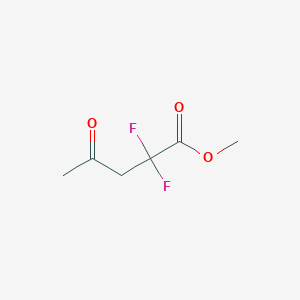
![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
